Schembl21173355

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

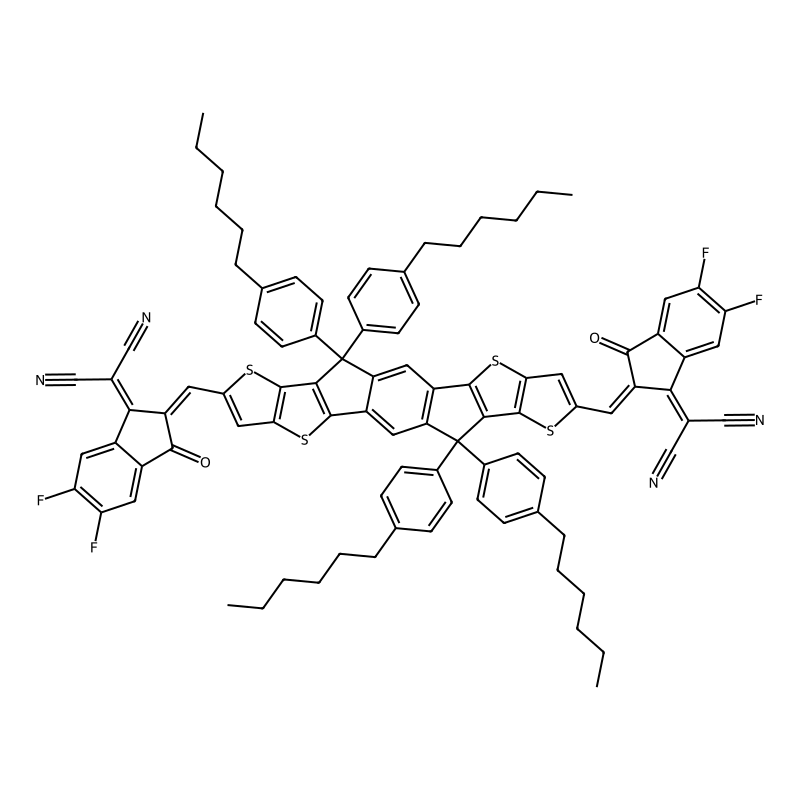

Schembl21173355 is a chemical compound characterized by its unique molecular structure and properties. While specific details about its molecular formula and structure are not explicitly available in the search results, compounds similar to it, such as 2,5-Dibromo-3-chloropyrazine, provide insight into the type of reactions and biological activities that may be expected from Schembl21173355. This compound likely belongs to a class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science.

No safety information available on "Schembl21173355".

What can you do next?

If you have additional information about "Schembl21173355", such as the species it originates from or the associated gene name, a more targeted search might yield better results. Here are some resources you can explore:

- Substitution Reactions: These reactions involve the replacement of one atom or group in the molecule with another. For instance, in compounds like 2,5-Dibromo-3-chloropyrazine, bromine or chlorine atoms can be substituted by nucleophiles.

- Coupling Reactions: Such as Suzuki-Miyaura coupling, where Schembl21173355 could participate in forming carbon-carbon bonds with aryl or vinyl boronic acids.

The general reaction types can be represented as follows:

- Nucleophilic Substitution:where R-X represents Schembl21173355 and Nu is a nucleophile.

- Coupling Reaction:

Compounds similar to Schembl21173355 have shown a range of biological activities, including:

- Antimicrobial Properties: Many derivatives exhibit activity against various bacteria and fungi.

- Antiviral Effects: Some compounds in this class have been studied for their potential to inhibit viral replication.

- Anticancer Activity: Research indicates that certain derivatives may inhibit cancer cell proliferation through various mechanisms, including kinase inhibition.

The exact biological activity of Schembl21173355 would depend on its specific structure and functional groups.

The synthesis of compounds like Schembl21173355 typically involves several methods:

- Halogenation Reactions: This involves adding halogens (like bromine or chlorine) to the compound. For example, bromination of a precursor compound can yield products similar to Schembl21173355.Example:

- Coupling Reactions: Utilizing palladium catalysts for carbon-carbon bond formation can also be a common method in synthesizing complex derivatives from simpler precursors.

Schembl21173355 may have several applications across various fields:

- Pharmaceutical Development: As a potential drug candidate due to its biological activities.

- Material Science: Used in the development of organic electronic materials.

- Agrochemicals: Potential use in developing pesticides or herbicides.

Interaction studies for compounds like Schembl21173355 often focus on:

- Enzyme Inhibition: Evaluating how the compound interacts with specific enzymes which may lead to therapeutic effects.

- Receptor Binding Studies: Understanding how the compound binds to various biological receptors can elucidate its mechanism of action.

These studies are crucial for determining the efficacy and safety profile of the compound in potential therapeutic applications.

Several compounds share structural similarities with Schembl21173355. Here are a few notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2,5-Dibromo-3-methoxypyrazine | Contains methoxy group; different electronic properties | Unique reactivity due to methoxy substitution |

| 2,5-Dichloropyrazine | Lacks bromine; only contains chlorine | Different reactivity patterns compared to Schembl21173355 |

| 2,5-Dibromo-3,6-dichloropyrazine | Contains both bromine and chlorine | Potentially different biological activities |

Schembl21173355 stands out due to its unique combination of halogen substituents which may confer distinct reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms suggests a versatile reactivity profile that could be exploited in various synthetic pathways and applications.